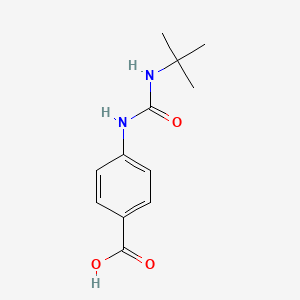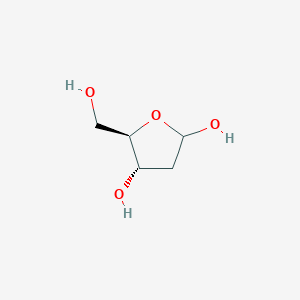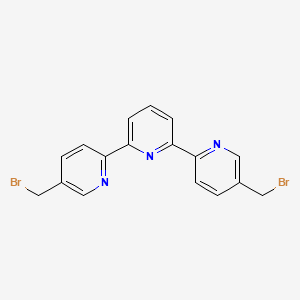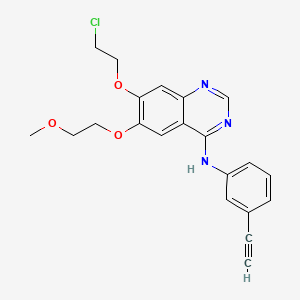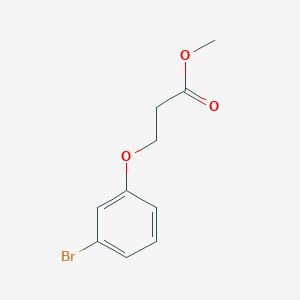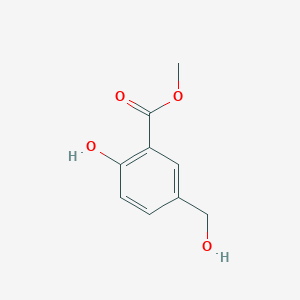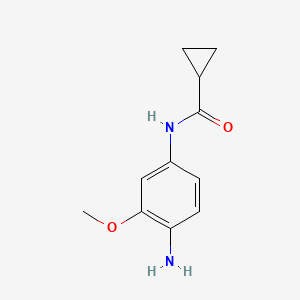
(2E)-1-(2,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one
Vue d'ensemble
Description
(2E)-1-(2,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one, also known as EF24, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. EF24 belongs to the class of chalcones, which are naturally occurring compounds found in plants. Chalcones have been studied for their various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. EF24, in particular, has been found to exhibit potent anticancer effects in preclinical studies.
Mécanisme D'action
(2E)-1-(2,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one exerts its pharmacological effects through multiple mechanisms of action. In cancer cells, (2E)-1-(2,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one induces apoptosis by activating the caspase pathway and inhibiting the NF-κB signaling pathway. (2E)-1-(2,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one also inhibits the STAT3 signaling pathway, which is involved in cell proliferation and survival. In addition, (2E)-1-(2,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. In inflammation, (2E)-1-(2,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one inhibits the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. (2E)-1-(2,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one also inhibits the Nrf2 signaling pathway, which is involved in oxidative stress and inflammation. In neurodegenerative disorders, (2E)-1-(2,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one reduces oxidative stress and inflammation in the brain by activating the Nrf2 signaling pathway and inhibiting the NF-κB signaling pathway.
Biochemical and Physiological Effects:
(2E)-1-(2,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one has been found to exhibit various biochemical and physiological effects in preclinical studies. In cancer cells, (2E)-1-(2,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one inhibits cell proliferation and induces apoptosis by activating the caspase pathway and inhibiting the NF-κB signaling pathway. (2E)-1-(2,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one also inhibits cell migration and invasion by inhibiting the STAT3 signaling pathway. In inflammation, (2E)-1-(2,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one reduces the production of pro-inflammatory cytokines and oxidative stress. (2E)-1-(2,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one also reduces the activation of microglia and astrocytes in the brain, which are involved in neuroinflammation. In addition, (2E)-1-(2,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one improves cognitive function and reduces neurodegeneration in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
(2E)-1-(2,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one has several advantages for lab experiments, including its potent pharmacological effects, high solubility, and low toxicity. (2E)-1-(2,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one has also been found to exhibit good bioavailability and pharmacokinetic properties in animal models. However, (2E)-1-(2,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one also has some limitations for lab experiments, including its instability in solution and its potential for non-specific binding to proteins. In addition, (2E)-1-(2,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one may exhibit different pharmacological effects in different cell types and disease conditions, which may require further investigation.
Orientations Futures
There are several future directions for the study of (2E)-1-(2,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one, including its clinical development as a therapeutic agent for cancer, inflammation, and neurodegenerative disorders. (2E)-1-(2,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one may also be studied for its potential as a radioprotective agent in cancer therapy. In addition, (2E)-1-(2,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one may be modified to improve its pharmacological properties and reduce its potential for non-specific binding to proteins. (2E)-1-(2,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one may also be studied in combination with other therapeutic agents to enhance its pharmacological effects. Finally, (2E)-1-(2,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one may be studied for its potential as a tool compound to probe the biological pathways involved in cancer, inflammation, and neurodegenerative disorders.
Applications De Recherche Scientifique
(2E)-1-(2,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one has been extensively studied for its potential as a therapeutic agent in various disease conditions, including cancer, inflammation, and neurodegenerative disorders. In preclinical studies, (2E)-1-(2,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one has been found to exhibit potent anticancer effects by inducing apoptosis and inhibiting cell proliferation and migration. (2E)-1-(2,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. In addition, (2E)-1-(2,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
(E)-1-(2,4-dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO3/c1-20-14-7-8-15(17(11-14)21-2)16(19)9-6-12-4-3-5-13(18)10-12/h3-11H,1-2H3/b9-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMECSPIQDWHORF-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=CC=C2)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



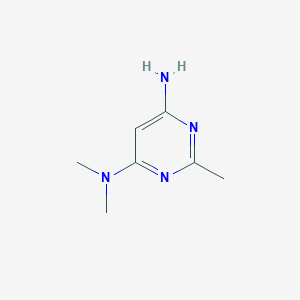
![2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B3111510.png)

